
Dotriacontyl tetracosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dotriacontyl tetracosanoate is a long-chain ester compound with the molecular formula C56H112O2. It is a wax ester formed from the esterification of dotriacontanol (a 32-carbon alcohol) and tetracosanoic acid (a 24-carbon fatty acid). This compound is known for its high molecular weight and hydrophobic properties, making it useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dotriacontyl tetracosanoate can be synthesized through the esterification reaction between dotriacontanol and tetracosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where dotriacontanol and tetracosanoic acid are mixed with an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under reflux to remove water. After the reaction is complete, the product is purified through distillation or recrystallization to obtain the pure ester.
Análisis De Reacciones Químicas
Types of Reactions: Dotriacontyl tetracosanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dotriacontanol and tetracosanoic acid.
Oxidation: The ester can undergo oxidation reactions, especially at the alcohol end, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester bond can yield the corresponding alcohol and acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Dotriacontanol and tetracosanoic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols and acids.
Aplicaciones Científicas De Investigación
Dotriacontyl tetracosanoate has several applications in scientific research and industry:
Chemistry: Used as a model compound in studies of long-chain esters and their properties.
Biology: Investigated for its role in biological membranes and as a component of natural waxes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its stability and hydrophobic properties.
Mecanismo De Acción
The mechanism of action of dotriacontyl tetracosanoate involves its interaction with lipid membranes and hydrophobic environments. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can help in the controlled release of hydrophobic drugs.
Comparación Con Compuestos Similares
Dotriacontyl tetracosanoate can be compared with other long-chain esters such as:
Tetracontanyl palmitate: Similar in structure but with different chain lengths, affecting their physical properties and applications.
Hexatriacontyl stearate: Another long-chain ester with different fatty acid and alcohol components, leading to variations in melting points and solubility.
Uniqueness: this compound’s unique combination of a 32-carbon alcohol and a 24-carbon fatty acid gives it distinct physical and chemical properties, making it particularly useful in applications requiring high molecular weight and hydrophobicity.
Propiedades
Número CAS |
178957-22-7 |
|---|---|
Fórmula molecular |
C56H112O2 |
Peso molecular |
817.5 g/mol |
Nombre IUPAC |
dotriacontyl tetracosanoate |
InChI |
InChI=1S/C56H112O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-27-28-29-30-31-32-33-35-37-39-41-43-45-47-49-51-53-55-58-56(57)54-52-50-48-46-44-42-40-38-36-34-24-22-20-18-16-14-12-10-8-6-4-2/h3-55H2,1-2H3 |
Clave InChI |
KNQSBWCDYFUVMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


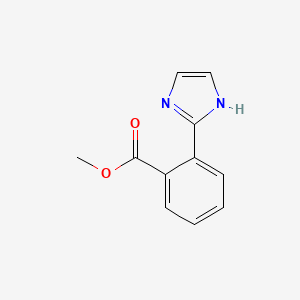
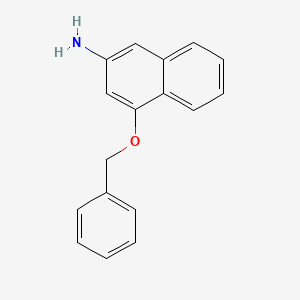
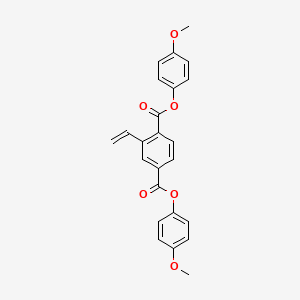

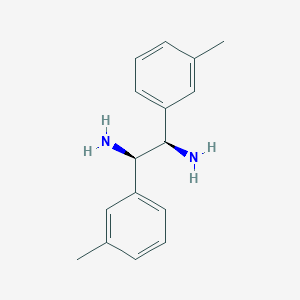
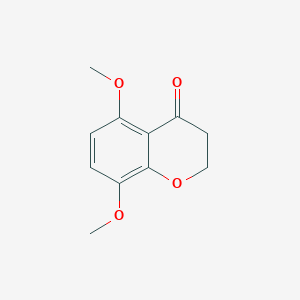
![2-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13034118.png)
![Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate](/img/structure/B13034123.png)
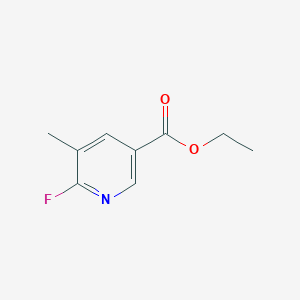
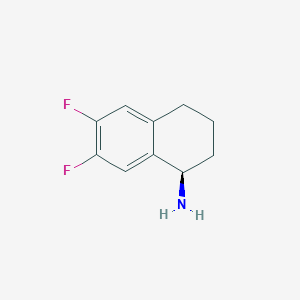
![7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13034130.png)

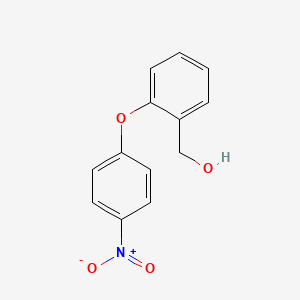
![2-Pyridinemethanol, 6-[(methylamino)methyl]-](/img/structure/B13034157.png)
